molecular formula C13H18FNO B7509034 N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide

Cat. No.: B7509034
M. Wt: 223.29 g/mol
InChI Key: VRFVTRKYQRNWCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide, also known as FMMDP is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide exerts its effects by modulating various cellular signaling pathways. In neurology, this compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant enzymes and reduces oxidative stress in the brain. In psychiatry, this compound has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine by inhibiting the reuptake of these neurotransmitters. In oncology, this compound induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neurology, this compound reduces oxidative stress and inflammation in the brain, leading to neuroprotection. In psychiatry, this compound modulates the levels of neurotransmitters such as serotonin and dopamine, leading to antidepressant effects. In oncology, this compound induces apoptosis in cancer cells, leading to anticancer effects.

Advantages and Limitations for Lab Experiments

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has several advantages for lab experiments, including its high purity and stability. However, its limitations include its high cost and limited availability.

Future Directions

There are several potential future directions for research on N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide. In neurology, further studies could focus on the neuroprotective effects of this compound in various neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, further studies could focus on the antidepressant effects of this compound in different animal models and clinical trials. In oncology, further studies could focus on the anticancer effects of this compound in different types of cancer and the underlying mechanisms of action.
Conclusion:
This compound is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide involves the reaction of 4-fluoro-3-methylbenzyl chloride with 2,2-dimethylpropionyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain this compound in its pure form.

Scientific Research Applications

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In psychiatry, this compound has been studied for its potential use as an antidepressant due to its ability to modulate the levels of neurotransmitters such as serotonin and dopamine. In oncology, this compound has been shown to have anticancer properties by inducing apoptosis in cancer cells.

Properties

IUPAC Name

N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c1-9-7-10(5-6-11(9)14)8-15-12(16)13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFVTRKYQRNWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CNC(=O)C(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.